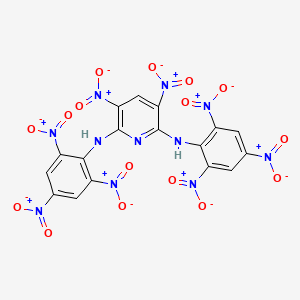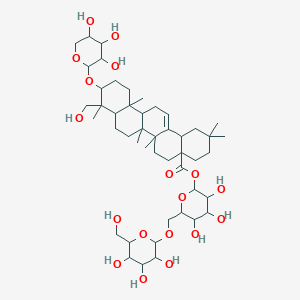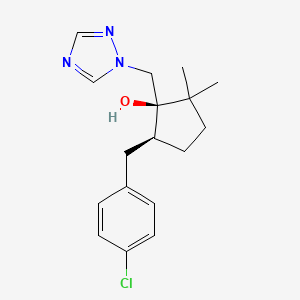
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoxadrol is a ketal.
Applications De Recherche Scientifique
1. Pharmacological Potential
- NMDA Receptor Affinity and Analgesic Properties : Certain dioxolane derivatives, like dexoxadrol and etoxadrol, which are structurally related to 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, have been studied for their potential as analgesics and anesthetics. They are known to possess high affinity for the phencyclidine binding site within the NMDA receptor, a key target for various analgesic drugs (Sax & Wünsch, 2006).
2. Organic Chemistry and Synthesis
- Synthetic Approaches : The synthesis of various analogues of this compound, including etoxadrol, has been an area of interest. Studies have focused on developing efficient synthetic routes and understanding the absolute configuration of these compounds, which is crucial for their pharmacological properties (Thurkauf et al., 1988).
- Derivative Synthesis : Research has also been conducted on the synthesis of labeled derivatives of these compounds for further study, such as tritium and carbon-14 labeled d-2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride (Hsi, 1974).
3. Materials Science
- Polymer Synthesis and Degradation : In the realm of materials science, derivatives of this compound have been used in the synthesis and study of polymers. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been explored to understand its stability and degradation products (Coskun et al., 1998).
Propriétés
Numéro CAS |
28189-85-7 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine |
InChI |
InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3 |
Clé InChI |
INOYCBNLWYEPSB-XHSDSOJGSA-N |
SMILES isomérique |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |
SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
SMILES canonique |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Autres numéros CAS |
30163-01-0 |
Synonymes |
Cl 1848C Cl-1848C etoxadrol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1254968.png)
![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)

![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B1254974.png)


![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)


